

# Almonertinib Mesylate's High-Affinity Binding to EGFR T790M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Almonertinib mesylate |           |
| Cat. No.:            | B10829896             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates potent and selective binding to the EGFR T790M resistance mutation, a key driver of acquired resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of almonertinib's binding affinity, the experimental methodologies used for its determination, and the underlying molecular interactions within the EGFR signaling pathway.

## **Quantitative Binding Affinity Data**

Almonertinib exhibits a high binding affinity for EGFR harboring the T790M mutation, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values. The compound's selectivity is highlighted by its significantly lower potency against wild-type EGFR, suggesting a favorable therapeutic window with reduced potential for off-target effects.[1][2]

| EGFR Mutant    | IC50 (nM)  | Affinity Constant (Kd) (μM) |
|----------------|------------|-----------------------------|
| T790M          | 0.37[1][2] | 11.1[3]                     |
| T790M/L858R    | 0.29[1][2] |                             |
| T790M/Del19    | 0.21[1][2] | _                           |
| Wild-Type (WT) | 3.39[1][2] | _                           |



Note on Affinity Constant: The reported affinity constant (Kd) of 11.1  $\mu$ M was determined by Surface Plasmon Resonance (SPR).[3] This value is notably higher than what would be expected from the potent low nanomolar IC50 values. This discrepancy may arise from differences in experimental conditions, assay formats (biochemical vs. cell-based), or the inherent distinction between IC50 (a measure of functional inhibition) and Kd (a direct measure of binding affinity). Further investigation into the experimental details of the SPR analysis is warranted to fully reconcile these values.

### **Mechanism of Action: Covalent Inhibition**

Almonertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1] [4] This covalent interaction permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that drive tumor cell proliferation and survival.[4] [5] The presence of the T790M "gatekeeper" mutation is thought to increase the affinity for ATP, thereby conferring resistance to first and second-generation TKIs.[6] Third-generation inhibitors like almonertinib are designed to overcome this by forming this covalent bond, which is less affected by ATP competition.[4][5]

## **Experimental Protocols**

The determination of almonertinib's binding affinity and inhibitory activity against EGFR T790M involves various biochemical and biophysical assays. Below are detailed methodologies for key experiments.

## **ADP-Glo™ Kinase Assay (Promega)**

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

**Protocol Outline:** 



#### Kinase Reaction:

- Prepare a reaction mixture containing recombinant EGFR T790M enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
- Add varying concentrations of almonertinib or a vehicle control (DMSO) to the reaction wells.
- Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

#### ADP Detection:

- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
   Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
   Incubate for 30-60 minutes at room temperature.

#### Data Acquisition:

- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of inhibition for each almonertinib concentration relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

# LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.



Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the EGFR T790M kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

#### **Protocol Outline:**

- Assay Preparation:
  - Prepare a 3X solution of almonertinib at various concentrations.
  - Prepare a 3X solution of the EGFR T790M kinase and the Eu-labeled anti-GST antibody mixture.
  - Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.
- Assay Procedure:
  - $\circ$  In a 384-well plate, add 5 µL of the 3X almonertinib solution.
  - Add 5 μL of the 3X kinase/antibody mixture.
  - Add 5 μL of the 3X tracer solution.
- Incubation and Measurement:
  - Incubate the plate at room temperature for 60 minutes, protected from light.
  - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm).
  - Plot the emission ratio against the logarithm of the almonertinib concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.



## **Surface Plasmon Resonance (SPR)**

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Principle: One molecule (the ligand, e.g., EGFR T790M) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., almonertinib) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

#### Protocol Outline:

- Chip Preparation:
  - Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of Nhydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  - Immobilize the recombinant EGFR T790M protein to the activated surface via amine coupling.
  - Deactivate any remaining active esters with ethanolamine.
- Binding Analysis:
  - Prepare a series of dilutions of almonertinib in a suitable running buffer.
  - Inject the almonertinib solutions over the sensor surface at a constant flow rate, allowing for association.
  - Flow running buffer over the surface to monitor the dissociation of the complex.
  - Regenerate the sensor surface between cycles if necessary.
- Data Analysis:
  - Record the sensorgrams (response units vs. time).



Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1
 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

# Visualizations Experimental Workflow for IC50 Determination



Click to download full resolution via product page

Caption: Workflow for determining the IC50 of almonertinib against EGFR T790M.

## **EGFR Signaling Pathway and Almonertinib Inhibition**





Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and the inhibitory action of almonertinib.



## Logical Relationship of Almonertinib's Binding Specificity



Click to download full resolution via product page

Caption: Almonertinib's preferential binding to mutant over wild-type EGFR.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful treatment of EGFR T790M-mutant non-small cell lung cancer with almonertinib after osimertinib-induced interstitial lung disease: a case report and literature review Wu Annals of Translational Medicine [atm.amegroups.org]
- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Almonertinib Mesylate's High-Affinity Binding to EGFR T790M: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829896#almonertinib-mesylate-binding-affinity-to-egfr-t790m]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com